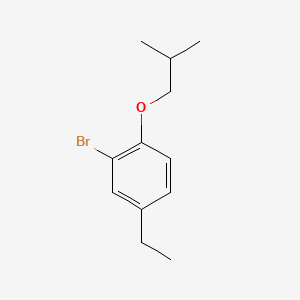![molecular formula C12H11BrFNO B8231883 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[310]hexan-3-yl(4-bromo-2-fluorophenyl)methanone is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique structural features, which include a bicyclic framework containing a nitrogen atom
Métodos De Preparación
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone can be achieved through several methods. One common approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza [3.1.0]bicycles . This method is advantageous due to its simplicity and efficiency. Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction . Industrial production methods often rely on these synthetic routes due to their scalability and substrate scope.
Análisis De Reacciones Químicas
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . For example, the metal-mediated cyclopropanation domino reaction of chain enynes is a widely used strategy for constructing aza [3.1.0]bicycle derivatives . Major products formed from these reactions often include highly substituted aza [3.1.0]bicycles, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties . For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been identified as useful synthons in the development of antitumor agents, antibiotics, and antiviral drugs . In organic chemistry, it serves as a valuable intermediate in various transformations, including cyclopropanation and amination reactions . Additionally, its unique structural features make it an interesting target for the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to alkylate DNA, which can lead to the inhibition of DNA replication and cell division . This property makes it a potential candidate for the development of antitumor agents. Additionally, its ability to interact with various enzymes and receptors in the body can result in a range of biological effects, including antimicrobial and antiviral activities .
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone can be compared with other similar compounds, such as 3-azabicyclo[3.1.0]hexane derivatives. These compounds share a similar bicyclic framework but differ in their substituents and functional groups . For example, the ergot alkaloid cycloclavine and the antibiotic indolizomycin are natural 3-azabicyclo[3.1.0]hexane derivatives with distinct biological activities . The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFNO/c13-9-1-2-10(11(14)4-9)12(16)15-5-7-3-8(7)6-15/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOLOHQKCPDDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone](/img/structure/B8231854.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone](/img/structure/B8231855.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-chlorophenyl)methanone](/img/structure/B8231879.png)
